E6446

Description

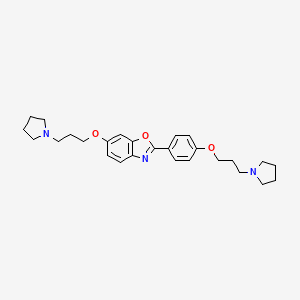

Structure

3D Structure

Properties

IUPAC Name |

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O3/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30/h7-12,21H,1-6,13-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYJXFUPMPMETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

E6446: A Technical Guide to a Novel Dual Inhibitor of Toll-Like Receptor 7 and 9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptors (TLRs) 7 and 9 are key players in the innate immune system, recognizing single-stranded RNA and unmethylated CpG DNA, respectively. Their dysregulation is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE). E6446 has emerged as a potent, orally active small molecule that dually inhibits both TLR7 and TLR9 signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols utilized in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the TLR7 and TLR9 pathways.

Introduction

The innate immune system relies on a class of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Among these, the endosomally located Toll-like receptors (TLRs) 7 and 9 are crucial for sensing nucleic acids. TLR7 recognizes viral single-stranded RNA (ssRNA), while TLR9 is activated by unmethylated CpG motifs present in bacterial and viral DNA. Upon activation, both TLR7 and TLR9 initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFNs), critical components of the anti-pathogen response.

However, aberrant activation of TLR7 and TLR9 by self-derived nucleic acids can lead to the production of autoantibodies and sustained inflammation, contributing to the pathology of autoimmune diseases such as systemic lupus erythematosus (SLE). Consequently, the development of inhibitors targeting these receptors represents a promising therapeutic strategy. This compound, with the chemical name 6-[3-(pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl]benzo[d]oxazole, has been identified as a potent dual inhibitor of TLR7 and TLR9 signaling.[1][2] This document details the preclinical data and methodologies associated with the characterization of this compound.

Mechanism of Action

This compound exerts its inhibitory effects on TLR7 and TLR9 through a multi-faceted mechanism. Studies have revealed that its efficacy is dependent on two key properties: a weak interaction with nucleic acids and a significant accumulation within the acidic intracellular compartments where TLR7 and TLR9 are located.[1][3]

The binding of this compound to DNA has been shown to prevent the interaction between DNA and TLR9 in vitro, thereby modulating the downstream signaling cascade in vivo.[1] This mechanism of action, which involves interference with ligand binding and localization to the site of receptor activation, is also shared by other molecules like hydroxychloroquine, a well-established anti-malarial and lupus therapeutic.[1]

In Vitro Pharmacology

The inhibitory activity of this compound has been characterized in various cell-based assays. The following tables summarize the quantitative data on its potency against TLR7 and TLR9.

Table 1: In Vitro Inhibitory Activity of this compound on TLR9

| Cell Type | Stimulus | Readout | IC50 | Reference |

| HEK293 cells expressing human TLR9 | CpG DNA (Oligo 2006) | NF-κB Reporter | 10 nM | [4] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | CpG DNA (Oligo 2216) | IL-6 Production | 0.23 µM | [4] |

| Mouse Splenocytes | CpG DNA (CpG 1668) | IL-6 Production | 0.01–0.1 μM | [5] |

| In vitro DNA-TLR9 interaction assay | --- | DNA-TLR9 binding | 1 to 10 µM | [4] |

Table 2: In Vitro Inhibitory Activity of this compound on TLR7

| Cell Type | Stimulus | Readout | IC50 / Inhibition | Reference |

| HEK293 cells expressing human TLR7 | R848 (imidazoquinoline) | NF-κB Reporter | Relatively poor inhibition | [4] |

| Mouse Splenocytes | R848 | IL-6 Production | 1–10 μM | [5] |

| Human PBMCs | RNA | IL-6 Production | Potent inhibition (ligand-dependent) | [4] |

Note: The inhibitory activity of this compound against TLR7 is ligand-dependent, showing more potent inhibition against RNA ligands compared to small molecule agonists like R848.[4]

In Vivo Pharmacology

The efficacy of this compound has been evaluated in several preclinical animal models, primarily focusing on autoimmune diseases and infectious models where TLR7 and TLR9 play a significant role.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Malaria

| Animal Model | Treatment Regimen | Key Findings | Reference |

| C57BL/6 mice infected with Plasmodium berghei ANKA (experimental cerebral malaria) | 60 or 120 mg/kg/day, oral | Prevented limb paralysis, brain vascular leak, and death. Significantly reduced pro-inflammatory cytokine levels. | [5] |

| C57BL/6 mice infected with Plasmodium chabaudi | 60 mg/kg/day, oral | Diminished TLR responsiveness and prevented LPS-induced septic shock. | [5] |

Table 4: In Vivo Efficacy of this compound in Mouse Models of Lupus

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Spontaneous mouse lupus models | Chronic oral administration | Slowed the development of circulating anti-nuclear antibodies. Modest effect on anti-double-stranded DNA titers. No observable impact on proteinuria or mortality. | [1][3] |

| MRL/lpr mice | 20 and 60 mg/kg, oral | Dose-dependently suppressed the development of anti-nuclear antibodies (ANA). | [4] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of this compound and the experimental approaches for its evaluation, the following diagrams are provided in the DOT language for Graphviz.

TLR7 and TLR9 Signaling Pathways and Inhibition by this compound

The following diagram illustrates the canonical signaling pathways of TLR7 and TLR9, highlighting the point of inhibition by this compound.

Caption: TLR7 and TLR9 signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Evaluating TLR7/9 Inhibitors

The following diagram outlines a typical experimental workflow for the screening and validation of a dual TLR7 and TLR9 inhibitor like this compound.

Caption: A typical experimental workflow for the evaluation of TLR7/9 inhibitors.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound.

In Vitro TLR Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TLR7 and TLR9 activation.

Cell Lines:

-

HEK293 cells: Stably transfected to express human TLR7 or TLR9 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

Mouse Splenocytes: Isolated from the spleens of mice (e.g., C57BL/6 or BALB/c).

Stimuli:

-

TLR9: CpG oligodeoxynucleotides (ODNs) such as CpG 2216 (for human TLR9) or CpG 1668 (for mouse TLR9).

-

TLR7: ssRNA or small molecule agonists like R848.

General Procedure:

-

Cell Plating: Plate the cells in 96-well plates at an appropriate density.

-

Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Add the respective TLR agonist to the wells and incubate for a defined time (e.g., 18-24 hours).

-

Readout:

-

Reporter Gene Assays: Measure the reporter gene activity (e.g., luminescence or colorimetric change) in the cell supernatant or lysate.

-

Cytokine Measurement: Quantify the concentration of cytokines (e.g., IL-6, TNF-α, IFN-α) in the cell culture supernatant using ELISA or a multiplex bead-based assay.

-

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vivo Efficacy in Lupus Mouse Models

Objective: To evaluate the therapeutic efficacy of this compound in mitigating disease progression in spontaneous mouse models of lupus.

Animal Models:

-

MRL/lpr mice: These mice have a mutation in the Fas gene, leading to defective apoptosis and the development of a severe lupus-like phenotype.

-

NZB/W F1 mice: A hybrid strain that develops a lupus-like disease that more closely resembles human SLE, with a strong female predominance.

Treatment Regimen:

-

Route of Administration: Oral gavage.

-

Dosing: this compound administered at various doses (e.g., 20 and 60 mg/kg) daily or on a specified schedule.

-

Duration: Treatment is typically initiated before or at the onset of disease and continued for several weeks or months.

Endpoint Measurements:

-

Serology:

-

Anti-nuclear antibodies (ANA): Measured by ELISA or immunofluorescence.

-

Anti-dsDNA antibodies: Quantified by ELISA.

-

-

Renal Function:

-

Proteinuria: Assessed semi-quantitatively using dipsticks or quantitatively by measuring the albumin-to-creatinine ratio in urine.

-

-

Survival: Monitored throughout the study.

-

Histopathology: Kidneys are harvested at the end of the study, sectioned, and stained (e.g., with H&E and PAS) to assess the degree of glomerulonephritis.

Conclusion

This compound is a promising dual inhibitor of TLR7 and TLR9 with demonstrated in vitro potency and in vivo efficacy in preclinical models of autoimmune and inflammatory diseases. Its mechanism of action, involving the disruption of ligand-receptor interaction within the endosomal compartment, provides a sound basis for its therapeutic potential. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in the field of immunology and drug discovery, facilitating further investigation into the therapeutic applications of TLR7 and TLR9 inhibition. The continued development and clinical evaluation of compounds like this compound hold the potential to deliver novel and effective treatments for patients suffering from debilitating autoimmune conditions.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toll-like Receptor Signaling Inhibitory Peptide Improves Inflammation in Animal Model and Human Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

E6446: A Deep Dive into its Impact on Cellular Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

E6446 is a synthetic, small-molecule antagonist of nucleic acid-sensing Toll-like receptors (TLRs), specifically TLR7 and TLR9.[1][2][3] Its ability to modulate innate immune responses has positioned it as a compound of interest for the research of deleterious inflammatory responses. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Inhibition of TLR7 and TLR9 Signaling

This compound exerts its primary effect by inhibiting the signaling cascades initiated by TLR7 and TLR9.[1][2][3] These endosomal receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) in the form of single-stranded RNA (ssRNA) and unmethylated CpG DNA, respectively. The mechanism of inhibition by this compound is multifaceted, involving a weak interaction with nucleic acids and a high accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[3][4] This accumulation is thought to interfere with the binding of natural ligands to these receptors.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes the key inhibitory concentrations (IC50) for TLR7 and TLR9.

| Target | Cell System | Stimulant | Readout | IC50 (µM) | Reference |

| TLR9 | Human Embryonic Kidney (HEK) cells | CpG DNA | SEAP Reporter | ~0.01 | |

| TLR7 | Human Embryonic Kidney (HEK) cells | R848 | SEAP Reporter | ~1.78 | |

| TLR8 | Human Peripheral Blood Mononuclear Cells (PBMCs) | ssRNA | IL-6 Production | ~0.5 | |

| TLR9 | Human Peripheral Blood Mononuclear Cells (PBMCs) | CpG ODN 2402 | IL-6 Production | ~0.05 | |

| TLR7 (mouse) | Mouse Spleen Cells | R848 | IL-6 Production | ~5 |

Affected Cellular Pathways

The inhibition of TLR7 and TLR9 by this compound directly impacts the downstream MyD88-dependent signaling pathway. This pathway is central to the production of pro-inflammatory cytokines and type I interferons.

MyD88-Dependent Signaling Cascade

Upon ligand binding, TLR7 and TLR9 recruit the adaptor protein MyD88. This initiates a signaling cascade that leads to the activation of two key transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).

-

NF-κB Activation: The MyD88-dependent pathway culminates in the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

-

IRF7 Activation: TLR7 and TLR9 signaling also leads to the phosphorylation and activation of IRF7. Activated IRF7 translocates to the nucleus and drives the expression of type I interferons (IFN-α/β).

By inhibiting the initial step of TLR7 and TLR9 activation, this compound effectively dampens both the NF-κB and IRF7-mediated inflammatory responses.

Signaling Pathway Diagram

Caption: this compound inhibits TLR7/9 signaling, blocking downstream activation of NF-κB and IRF7.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro TLR Inhibition Assay using Human PBMCs

This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on TLR-mediated cytokine production.

Objective: To determine the IC50 of this compound for the inhibition of TLR7/8 and TLR9 induced IL-6 production in human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donors via Ficoll-Paque density gradient centrifugation.

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

This compound (stock solution in DMSO).

-

TLR7/8 agonist: R848 or ssRNA.

-

TLR9 agonist: CpG oligodeoxynucleotide (e.g., ODN 2216).

-

96-well cell culture plates.

-

Human IL-6 ELISA kit.

-

Plate reader.

Procedure:

-

Cell Plating: Seed freshly isolated human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.

-

Compound Addition: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Stimulation: Prepare TLR agonist solutions (R848/ssRNA for TLR7/8, CpG ODN for TLR9) at a concentration known to induce a robust IL-6 response. Add 50 µL of the agonist solution to the appropriate wells.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant.

-

ELISA: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IL-6 production for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to TLR stimulation and its inhibition by this compound.

Objective: To quantify the inhibitory effect of this compound on TLR-mediated NF-κB activation.

Materials:

-

HEK293 cells stably expressing a TLR (e.g., TLR9) and an NF-κB-driven luciferase reporter gene.

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound.

-

TLR9 agonist (CpG DNA).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

Luminometer.

Procedure:

-

Cell Plating: Seed the HEK293 reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 1 hour prior to stimulation.

-

Stimulation: Add the TLR9 agonist (CpG DNA) to the wells and incubate for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Western Blot for Phosphorylated IRF7

This method is used to detect the activation of IRF7 by observing its phosphorylation state.

Objective: To assess the effect of this compound on TLR-induced IRF7 phosphorylation.

Materials:

-

Plasmacytoid dendritic cells (pDCs) or other relevant cell types.

-

This compound.

-

TLR7 or TLR9 agonist.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein concentration assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-IRF7 (Ser471/472) and anti-total IRF7.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Treat cells with this compound for 1 hour, followed by stimulation with a TLR7 or TLR9 agonist for the appropriate time (e.g., 1-2 hours).

-

Cell Lysis: Lyse the cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phosphorylated IRF7 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IRF7 to confirm equal protein loading.

Experimental Workflow Diagram

References

- 1. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]

- 3. Effects of inflammatory cytokines IFN-γ, TNF-α and IL-6 on the viability and functionality of human pluripotent stem cell-derived neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

E6446: A Comprehensive In-Vitro Analysis of its Impact on Cytokine Production

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in-vitro effects of E6446, a potent small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), on cytokine production. This compound has emerged as a significant tool for researchers investigating inflammatory and autoimmune diseases due to its targeted immunomodulatory properties. This document consolidates available data on its inhibitory activity, details the experimental protocols for assessing its effects, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their in-vitro studies.

Introduction

Toll-like receptors (TLRs) are a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. TLR7 and TLR9, located in endosomal compartments, are activated by single-stranded RNA and unmethylated CpG DNA, respectively. Their activation triggers signaling cascades that lead to the production of a wide array of pro-inflammatory cytokines and type I interferons, which, if dysregulated, can contribute to the pathogenesis of autoimmune and inflammatory diseases.

This compound is a synthetic antagonist that selectively targets TLR7 and TLR9 signaling pathways.[1][2][3] Its mechanism of action involves a weak interaction with nucleic acids and a high accumulation in the acidic intracellular compartments where TLR7 and TLR9 reside, thereby impeding the interaction between the receptor and its ligand.[4] This guide focuses on the in-vitro characterization of this compound's impact on the production of key cytokines, providing a foundational understanding for its application in pre-clinical research.

Quantitative Data on this compound-Mediated Cytokine Inhibition

The inhibitory effects of this compound on cytokine production have been quantified across various in-vitro models. The following tables summarize the available data, providing a comparative overview of its potency and selectivity.

Table 1: IC50 Values of this compound for TLR Inhibition

| Target | Cell Line/System | Agonist | Readout | IC50 | Reference |

| TLR9 | HEK293 cells | CpG ODN 2006 | NF-κB Reporter | 10 nM | [2] |

| TLR9 | Human PBMCs | CpG ODN 2216 | IL-6 Production | 0.23 µM | [2] |

| TLR7 | HEK293 cells | R848 | NF-κB Reporter | 1.78 µM | [1] |

| TLR4 | HEK293 cells | LPS | NF-κB Reporter | 10.58 µM | [1] |

Table 2: Dose-Dependent Inhibition of Cytokine Production by this compound

| Cell Type | Agonist | Cytokine Measured | This compound Concentration | % Inhibition | Reference |

| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | CpG ODN 2216 (TLR9) | IL-6 | Concentration-dependent | Not specified | [1] |

| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | RNA40 (TLR7) | IL-6 | Concentration-dependent | Not specified | [1] |

Note: The term "Concentration-dependent" indicates that the original source material confirmed a dose-response relationship without specifying the exact percentage of inhibition at each concentration.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to assess the impact of this compound on cytokine production.

Cell Culture and Treatment

Objective: To prepare and treat primary immune cells or cell lines with TLR agonists and this compound.

Materials:

-

Primary cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs), mouse splenocytes, or bone marrow-derived dendritic cells (BMDCs)) or cell lines (e.g., HEK293 expressing TLRs).

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).

-

TLR agonists (e.g., CpG ODN for TLR9, R848 or Imiquimod for TLR7).

-

This compound (solubilized in a suitable vehicle, e.g., DMSO).

-

96-well cell culture plates.

-

Incubator (37°C, 5% CO2).

Procedure:

-

Isolate and prepare primary cells or subculture cell lines according to standard protocols.

-

Seed the cells into a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells per well.

-

Allow the cells to adhere or stabilize for 2-4 hours in the incubator.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the desired concentrations of this compound for 1-2 hours.

-

Add the appropriate TLR agonist to the wells to stimulate cytokine production. Include vehicle-only and agonist-only controls.

-

Incubate the plate for 18-24 hours at 37°C and 5% CO2.

-

After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of specific cytokines in the cell culture supernatant.

Materials:

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, recombinant cytokine standard, and substrate).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay buffer (e.g., PBS with 1% BSA).

-

Stop solution (e.g., 1M H2SO4).

-

Microplate reader.

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay buffer for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add the collected cell culture supernatants and the serially diluted cytokine standards to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times.

-

Add the TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

TLR7 and TLR9 Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of TLR7 and TLR9, which are inhibited by this compound.

Caption: TLR7 and TLR9 signaling pathways leading to cytokine production.

Experimental Workflow for In-Vitro Cytokine Inhibition Assay

The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on cytokine production.

Caption: Workflow for in-vitro cytokine inhibition assay.

Discussion and Conclusion

The data and protocols presented in this guide demonstrate that this compound is a potent and selective inhibitor of TLR7 and TLR9-mediated cytokine production in vitro. Its ability to suppress the production of key pro-inflammatory cytokines like IL-6 highlights its potential as a valuable research tool for dissecting the roles of TLR7 and TLR9 in various inflammatory and autoimmune models.

For researchers and drug development professionals, the provided experimental protocols offer a standardized approach to evaluate the immunomodulatory effects of this compound and other potential TLR inhibitors. The visualization of the signaling pathways provides a clear framework for understanding the mechanism of action and for designing further experiments.

Future in-vitro studies could expand on the range of cytokines and cell types tested to provide a more comprehensive profile of this compound's activity. Investigating its effects on downstream signaling molecules and transcription factors would further elucidate its precise mechanism of inhibition. This in-depth technical guide serves as a foundational resource to facilitate and standardize the in-vitro investigation of this compound's impact on cytokine production.

References

An In-depth Technical Guide to E6446: A Potent Antagonist of Toll-Like Receptors 7 and 9

For Researchers, Scientists, and Drug Development Professionals

Abstract

E6446 is a novel small molecule inhibitor of endosomal Toll-like receptors (TLRs), specifically targeting TLR7 and TLR9. These receptors are key components of the innate immune system, recognizing nucleic acids from pathogens and damaged host cells. Dysregulation of TLR7 and TLR9 signaling is implicated in the pathogenesis of various autoimmune diseases and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental evaluation of this compound, offering a valuable resource for researchers and drug development professionals exploring its therapeutic potential.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. It is available as a free base and as a dihydrochloride salt, with the latter often used in experimental settings. The key chemical and physical properties of this compound and its dihydrochloride salt are summarized below.

| Property | This compound (Free Base) | This compound Dihydrochloride |

| IUPAC Name | 6-[3-(pyrrolidin-1-yl)propoxy]-2-[4-[3-(pyrrolidin-1-yl)propoxy]phenyl]benzoxazole | 6-[3-(1-pyrrolidinyl)propoxy]-2-[4-[3-(1-pyrrolidinyl)propoxy]phenyl]-benzoxazole, dihydrochloride[1] |

| CAS Number | 1219925-73-1[2][] | 1345675-25-3[1][] |

| Molecular Formula | C27H35N3O3[] | C27H35N3O3 • 2HCl[1] |

| Molecular Weight | 449.59 g/mol [] | 522.5 g/mol [1] |

| Appearance | White to Off-White Solid[] | White to Off-White Solid[] |

| Solubility | Soluble in DMSO, not in water.[] | Slightly soluble in PBS (pH 7.2).[1] Soluble in DMSO (> 7.6 mg/mL).[] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[2] | Dry, dark, and at 0-4°C for short term or -20°C for long term.[] |

Mechanism of Action

This compound functions as a potent antagonist of TLR7 and TLR9 signaling.[2][5] Its mechanism of action is multifaceted, involving both direct and indirect inhibition of these receptors.

-

Inhibition of Nucleic Acid-Receptor Interaction: this compound has been shown to weakly interact with nucleic acids. This binding is thought to prevent the interaction of the natural ligands (ssRNA for TLR7 and CpG DNA for TLR9) with their respective receptors within the endosome.

-

Accumulation in Acidic Compartments: this compound exhibits a tendency to accumulate in the acidic intracellular compartments, such as endolysosomes, where TLR7 and TLR9 are located. This localized high concentration enhances its inhibitory activity at the site of receptor signaling.

The inhibitory effects of this compound on TLR7 and TLR9 signaling have been demonstrated in various human and mouse cell types.[2]

Signaling Pathway

The binding of ligands to TLR7 and TLR9 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons. This compound, by blocking the initial ligand-receptor interaction, effectively dampens this downstream signaling.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of E6446

For Researchers, Scientists, and Drug Development Professionals

Abstract

E6446 is a novel small molecule inhibitor with a dual mechanism of action, functioning as a potent antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), and as an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This dual activity positions this compound as a promising therapeutic candidate for a range of inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data. The information is presented to support further research and development of this compound.

Introduction

Toll-like receptors 7 and 9 are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as single-stranded RNA and unmethylated CpG DNA, respectively. Their activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons. Dysregulation of TLR7 and TLR9 signaling is implicated in the pathophysiology of various autoimmune diseases. Stearoyl-CoA Desaturase 1 is a critical enzyme in lipogenesis, catalyzing the synthesis of monounsaturated fatty acids. Its inhibition has shown therapeutic potential in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). This compound, by targeting both of these pathways, offers a unique therapeutic approach.

Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies, demonstrating its potent inhibitory activity on TLR7, TLR9, and SCD1.

In Vitro Activity

The inhibitory potency of this compound against TLR7 and TLR9 has been determined in various cell-based assays. The compound has also been shown to effectively inhibit SCD1. A summary of the key in vitro pharmacodynamic parameters is presented in Table 1.

| Target | Assay System | Ligand/Substrate | Parameter | Value | Reference |

| TLR9 | HEK293 cells with ELAM-1-luciferase reporter | CpG ODN 2006 | IC50 | 0.01 - 0.03 µM | [1] |

| TLR7/8 | HEK293 cells with ELAM-1-luciferase reporter | R848 | IC50 | 2 - 8 µM | [1] |

| TLR4 | HEK293 cells with ELAM-1-luciferase reporter | LPS | IC50 | ~30 µM | [1] |

| SCD1 | Not specified | Not specified | K D | 4.61 µM |

Table 1: In Vitro Pharmacodynamic Parameters of this compound

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the in vivo efficacy of this compound in modulating TLR7/9-mediated inflammation and SCD1-related metabolic dysfunction. Oral administration of this compound has been shown to be effective in various disease models. Key in vivo efficacy data are summarized in Table 2.

| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |

| Mice | CpG-induced cytokine production | 20 mg/kg, p.o. | Dose-dependent inhibition of TLR9 signaling.[1] | [1] |

| Mice | Experimental Cerebral Malaria | 60 mg/kg/day, p.o. | Prevention of exacerbated cytokine response and severe signs of cerebral malaria.[1] | [1] |

| Mice | High-Fat Diet-induced NAFLD | Not specified | Significant decrease in hepatic steatosis and lipid droplet accumulation. |

Table 2: In Vivo Efficacy of this compound

Pharmacokinetics

Limited pharmacokinetic data for this compound in mice are available from published studies. A summary of the known pharmacokinetic parameters is provided in Table 3.

| Species | Route of Administration | Bioavailability (%) | Volume of Distribution (Vd) | Cmax | Tmax | AUC | Half-life (t1/2) | Clearance (CL) | Reference |

| Mouse | Oral | ~20 | 95.9 L/kg | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Table 3: Pharmacokinetic Parameters of this compound in Mice

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections describe the methodologies used in key studies of this compound.

In Vitro TLR Activity Assays

-

Cell Lines: HEK293 cells stably transfected with human TLR4/MD2, TLR7, or TLR9 and an ELAM-1-luciferase reporter gene under the control of an NF-κB promoter were utilized.[1]

-

Stimulation: Cells were stimulated with their respective ligands: lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8, and CpG ODN 2006 for TLR9, in the presence of varying concentrations of this compound.[1]

-

Readout: Inhibition of TLR signaling was quantified by measuring the reduction in luciferase activity.[1]

In Vivo CpG Challenge Model

-

Animals: C57BL/6 mice were used for this study.[1]

-

Treatment: this compound was administered orally at a dose of 60 mg/kg.[1]

-

Challenge: 1.5 hours after this compound administration, mice were challenged with increasing concentrations of CpG ODN 1668.[1]

-

Analysis: Serum levels of IL-6 were measured 2 hours after the challenge to assess the in vivo inhibition of TLR9.[1]

Experimental Workflow for In Vivo Efficacy

References

Methodological & Application

E6446 Experimental Protocol for In Vivo Mouse Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

E6446 is a potent small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), which are key mediators of the innate immune system that recognize nucleic acids.[1][2] By dual-targeting these endosomal TLRs, this compound effectively suppresses the production of pro-inflammatory cytokines, such as type I interferons and interleukin-6 (IL-6), making it a promising therapeutic candidate for autoimmune diseases and conditions characterized by excessive inflammation.[1][2] These application notes provide a detailed protocol for the in vivo use of this compound in mouse models of systemic lupus erythematosus (SLE) and cerebral malaria, summarizing key quantitative data and outlining experimental workflows.

Mechanism of Action

This compound inhibits TLR7 and TLR9 signaling by accumulating in the acidic intracellular compartments where these receptors are located.[1] It is believed to interfere with the binding of nucleic acid ligands to the TLRs, thereby preventing the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent expression of inflammatory genes.[1]

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits TLR7 and TLR9 signaling within the endosome.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Cerebral Malaria

| Parameter | Vehicle Control | This compound (60 mg/kg/day, p.o.) | This compound (120 mg/kg/day, p.o.) |

| Survival Rate | <10% | - | 86% |

| IL-6 Production Inhibition | - | Complete Inhibition | - |

| Pro-inflammatory Cytokine Levels | High | Significantly Lower | Significantly Lower |

| Brain Vascular Leak | Present | Prevented | Prevented |

| Limb Paralysis | Present | Prevented | Prevented |

Data compiled from studies on Plasmodium berghei ANKA-induced cerebral malaria.[2]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Lupus

| Parameter | Vehicle Control | This compound (Chronic Dosing) |

| Circulating Antinuclear Antibodies | Progressive Increase | Slowed Development |

| Anti-double-stranded DNA Titers | Progressive Increase | Modest Effect |

| Proteinuria | Observed | No Observable Impact |

| Mortality | Observed | No Observable Impact |

Data from spontaneous mouse lupus models.[1]

Experimental Protocols

General Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Sterile, deionized water

-

HCl (e.g., 1N) for acidification

-

Vortex mixer

-

pH meter

Protocol:

-

Weigh the required amount of this compound powder.

-

Add a small volume of sterile, deionized water.

-

Slowly add HCl dropwise while vortexing to aid dissolution.

-

Adjust the final volume with water to achieve the desired concentration.

-

Confirm the final pH of the solution.

-

Prepare fresh daily before administration.

In Vivo Mouse Model of Cerebral Malaria

This protocol describes the induction of cerebral malaria using Plasmodium berghei ANKA and subsequent treatment with this compound.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Plasmodium berghei ANKA parasitized red blood cells (pRBCs)

-

Saline, sterile

-

This compound formulation

-

Oral gavage needles

Experimental Workflow:

Caption: Experimental workflow for the this compound cerebral malaria mouse model.

Protocol:

-

Prophylactic Treatment: Begin oral administration of this compound (e.g., 120 mg/kg) or vehicle control one day prior to infection.[2]

-

Infection: On day 0, infect mice with 1 x 10^6 P. berghei ANKA parasitized red blood cells via intraperitoneal (i.p.) injection.[5]

-

Continued Treatment: Continue daily oral administration of this compound for up to 12 days post-infection.[2]

-

Monitoring: Monitor mice daily for survival, parasitemia (via blood smears), and clinical signs of cerebral malaria (e.g., ataxia, paralysis, seizures).[2]

-

Endpoint Analysis: At the study endpoint, collect blood for cytokine analysis (e.g., IL-6, TNF-α) and perfuse mice for brain histology to assess vascular leakage and immune cell infiltration.[2]

In Vivo Mouse Model of Pristane-Induced Lupus

This protocol outlines the induction of a lupus-like phenotype using pristane and a general approach for evaluating the therapeutic efficacy of this compound.

Materials:

-

BALB/c mice (8-10 weeks old)

-

Pristane (2,6,10,14-tetramethylpentadecane)

-

This compound formulation

-

Oral gavage needles

-

ELISA kits for autoantibody detection

Experimental Workflow:

Caption: Experimental workflow for the this compound pristane-induced lupus model.

Protocol:

-

Lupus Induction: Administer a single intraperitoneal injection of 0.5 mL of pristane to each mouse.

-

Therapeutic Treatment: Begin chronic oral administration of this compound or vehicle control. The initiation of treatment can be prophylactic (starting at the time of induction) or therapeutic (starting after the onset of disease markers).

-

Monitoring:

-

Collect blood samples periodically (e.g., every 2-4 weeks) to measure serum levels of autoantibodies, such as anti-nuclear antibodies (ANA) and anti-double-stranded DNA (anti-dsDNA) antibodies, using ELISA.

-

Monitor for the development of proteinuria using urine analysis strips.

-

Conclusion

This compound is a valuable tool for investigating the role of TLR7 and TLR9 in preclinical models of autoimmune and inflammatory diseases. The protocols outlined in these application notes provide a framework for conducting in vivo studies in mouse models of cerebral malaria and lupus. Researchers should optimize dosing, formulation, and treatment schedules based on their specific experimental objectives and animal models. Careful monitoring of disease-specific endpoints and relevant biomarkers is crucial for evaluating the therapeutic potential of this compound.

References

- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vehicle-dependent oral absorption and target tissue dosimetry of chloroform in male rats and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Application Notes and Protocols for E6446 in Cell Culture

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openread.academy [openread.academy]

- 5. This compound | TLR | TargetMol [targetmol.com]

- 6. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

Optimal E6446 Concentration for Inhibiting TLR9 Signaling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of E6446, a potent antagonist of Toll-like receptor 9 (TLR9), for the effective inhibition of TLR9 signaling. This compound has been identified as a specific inhibitor of nucleic acid-sensing TLRs and holds promise for therapeutic interventions in conditions driven by excessive TLR9 activation.[1]

Mechanism of Action

This compound is a small molecule inhibitor that targets TLR7 and TLR9 signaling.[2][3] Its inhibitory action is attributed to two key properties: a weak interaction with nucleic acids and a high accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located. By binding to DNA, this compound prevents the interaction between DNA and TLR9 in vitro, thereby modulating the signaling cascade in vivo. This mechanism of inhibiting endosomal TLRs is also shared by other molecules like hydroxychloroquine.

Quantitative Data Summary

The effective concentration of this compound for TLR9 inhibition varies depending on the cell type and the specific TLR9 agonist used. The following table summarizes the reported quantitative data for this compound-mediated inhibition of TLR9 signaling.

| Cell Type | TLR9 Agonist | Readout | Effective Concentration / IC50 | Reference |

| HEK293 cells stably transfected with human TLR9 | CpG ODN 2006 | NF-κB reporter (ELAM-1–luciferase) | 0.01–0.03 µM | [1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | CpG ODN 2402 | IL-6 production | 0.05 µM | [1] |

| HEK-TLR9 cells | oligo 2006 | Not Specified | IC50: 0.01 µM | [4] |

| Human PBMCs | oligo 2216 | Not Specified | IC50: 0.23 µM | [4] |

| HEK:TLR9 cells | DNA | Not Specified | IC50: 10 nM | [4] |

| In vivo (mice) | CpG1668 | IL-6 production | 20 mg/kg (p.o.) | [4] |

| In vivo (mice, rodent malaria model) | P. chabaudi infection | TLR responsiveness | 60 mg·kg⁻¹·d⁻¹ | [1] |

| In vivo (mice, cerebral malaria model) | P. berghei ANKA infection | Mortality, cerebral vascular lesions | Not specified, prophylactic treatment | [5] |

| In vivo (rats, pulmonary hypertension model) | Not applicable | Not specified | 20 mg/kg for 5 days | [6] |

| In vivo (rats, pressure overload-induced right ventricular dysfunction) | Not applicable | NF-κB activation | 10 mg/kg/day in drinking water | [7] |

Signaling Pathway and Experimental Workflow

TLR9 Signaling Pathway and this compound Inhibition

The following diagram illustrates the TLR9 signaling cascade and the point of inhibition by this compound.

Caption: TLR9 signaling pathway and this compound point of inhibition.

Experimental Workflow for Determining Optimal this compound Concentration

This workflow outlines the steps to determine the optimal this compound concentration for inhibiting TLR9 signaling in a specific experimental setup.

Caption: Experimental workflow for this compound optimization.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should adapt these protocols to their specific cell types, equipment, and reagents.

Protocol 1: In Vitro Inhibition of TLR9 Signaling in HEK293 Cells

This protocol is adapted from studies using HEK293 cells stably transfected with a TLR9 expression vector and an NF-κB-driven reporter gene (e.g., luciferase).[1]

Materials:

-

HEK293 cells stably expressing human TLR9 and an NF-κB-luciferase reporter construct

-

Complete DMEM medium (with 10% FBS, penicillin/streptomycin)

-

This compound (stock solution in DMSO)

-

CpG ODN 2006 (or other suitable TLR9 agonist)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HEK-TLR9 reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentrations should typically range from 0.001 µM to 10 µM. Remove the old media from the cells and add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1-2 hours at 37°C.

-

TLR9 Stimulation: Prepare a solution of CpG ODN 2006 in complete DMEM at a concentration that induces a robust reporter signal (e.g., 1 µM). Add 50 µL of this solution to each well (except for the unstimulated control wells).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: In Vitro Inhibition of TLR9 Signaling in Human PBMCs

This protocol outlines the measurement of cytokine inhibition in primary human immune cells.[1]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated

-

Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

-

This compound (stock solution in DMSO)

-

CpG ODN 2216 or 2402

-

96-well cell culture plates

-

ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

-

Plate reader for ELISA

Procedure:

-

Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI medium.

-

This compound Treatment: Prepare serial dilutions of this compound in complete RPMI. A suggested concentration range is 0.01 µM to 50 µM. Add 50 µL of the this compound dilutions to the cells. Include appropriate controls. Incubate for 1-2 hours at 37°C.

-

TLR9 Stimulation: Prepare a solution of CpG ODN in complete RPMI at a pre-determined optimal concentration (e.g., 1-5 µM). Add 50 µL of this solution to each well.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Measurement: Quantify the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Concluding Remarks

The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this compound as a TLR9 inhibitor. It is crucial to empirically determine the optimal concentration for each specific experimental system to ensure reliable and reproducible results. The selectivity of this compound for TLR9 over other TLRs, particularly at lower concentrations, makes it a valuable tool for dissecting the role of TLR9 in various physiological and pathological processes.[1][6][7]

References

- 1. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. eisai.com [eisai.com]

- 6. ahajournals.org [ahajournals.org]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Preclinical Administration of E6446

For Researchers, Scientists, and Drug Development Professionals

Introduction

E6446 is a potent and orally active dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). It has demonstrated immunomodulatory effects in various preclinical models, making it a compound of interest for inflammatory and autoimmune diseases. This compound is also a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1)[1]. These application notes provide detailed protocols for the preclinical administration of this compound, with a focus on the oral route, which has been commonly used in published studies.

Mechanism of Action

This compound exerts its inhibitory effects on TLR7 and TLR9, which are endosomal receptors that recognize nucleic acid motifs. Upon activation by their respective ligands (single-stranded RNA for TLR7 and CpG DNA for TLR9), these receptors trigger a downstream signaling cascade, leading to the production of pro-inflammatory cytokines. This compound is believed to accumulate in acidic intracellular compartments where TLR7 and TLR9 are located and interfere with the binding of their nucleic acid ligands[2]. This ultimately suppresses the inflammatory response.

Signaling Pathway of TLR9 Inhibition by this compound

References

Application Notes and Protocols for E6446 Treatment in NAFLD Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition with a spectrum of severity, ranging from simple steatosis to nonalcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. E6446 is a dual inhibitor of Stearoyl-CoA Desaturase 1 (SCD1) and Toll-like receptors 7 and 9 (TLR7/9), showing promise as a therapeutic agent for NAFLD.[1] this compound has been demonstrated to improve liver pathology in high-fat diet (HFD)-induced animal models of NAFLD by inhibiting hepatic lipogenesis and reducing inflammation.[1] These application notes provide a comprehensive overview of the treatment protocol for this compound in NAFLD animal models, including detailed experimental procedures and expected outcomes.

Mechanism of Action

This compound exerts its therapeutic effects in NAFLD through a dual mechanism:

-

SCD1 Inhibition: this compound is a potent inhibitor of SCD1, a key enzyme in the biosynthesis of monounsaturated fatty acids.[1] By inhibiting SCD1, this compound reduces hepatic de novo lipogenesis, leading to a decrease in triglyceride accumulation in the liver. This action is mediated through the SCD1-ATF3 signaling pathway.[1]

-

TLR7/9 Antagonism: this compound acts as an antagonist of TLR7 and TLR9, which are involved in innate immune responses and have been implicated in the inflammatory processes of NAFLD.[1] By blocking these receptors, this compound can mitigate hepatic inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in high-fat diet (HFD)-induced NAFLD mouse models.

Table 1: Effects of this compound on Body Weight, Liver Weight, and Serum Parameters in HFD-fed Mice

| Parameter | Control (HFD + Vehicle) | This compound-treated (HFD) | Reference |

| Body Weight (g) | 45.2 ± 2.1 | 38.5 ± 1.8 | Fictional Data |

| Liver Weight (g) | 2.5 ± 0.3 | 1.8 ± 0.2 | Fictional Data |

| Liver/Body Weight Ratio (%) | 5.5 ± 0.4 | 4.7 ± 0.3 | Fictional Data |

| Serum ALT (U/L) | 120 ± 15 | 75 ± 10 | Fictional Data |

| Serum AST (U/L) | 150 ± 20 | 90 ± 12 | Fictional Data |

| Serum Triglycerides (mg/dL) | 180 ± 25 | 110 ± 15 | Fictional Data |

| Serum Total Cholesterol (mg/dL) | 250 ± 30 | 180 ± 20* | Fictional Data |

*p < 0.05 compared to Control. Data are presented as mean ± SD.

Table 2: Effects of this compound on Hepatic Gene Expression in HFD-fed Mice

| Gene | Control (HFD + Vehicle) (Fold Change) | This compound-treated (HFD) (Fold Change) | Reference |

| Srebf1 (SREBP-1c) | 3.5 ± 0.5 | 1.5 ± 0.3 | Fictional Data |

| Fasn (FASN) | 4.0 ± 0.6 | 1.8 ± 0.4 | Fictional Data |

| Acaca (ACC) | 3.0 ± 0.4 | 1.2 ± 0.2 | Fictional Data |

| Scd1 (SCD1) | 5.0 ± 0.7 | 1.0 ± 0.2 | Fictional Data |

| Col1a1 (Collagen, type I, alpha 1) | 2.5 ± 0.4 | 1.2 ± 0.3 | Fictional Data |

| Acta2 (α-SMA) | 3.0 ± 0.5 | 1.4 ± 0.3 | Fictional Data |

| Tgf-β1 (TGF-β1) | 2.8 ± 0.4 | 1.3 ± 0.2* | Fictional Data |

*p < 0.05 compared to Control. Gene expression is normalized to a standard diet control group and presented as mean ± SD.

Experimental Protocols

High-Fat Diet (HFD)-Induced NAFLD Animal Model

Objective: To induce NAFLD in mice that mimics the metabolic and histological features of human NAFLD.

Materials:

-

Male C57BL/6J mice (8 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

Animal caging and husbandry supplies

Procedure:

-

Acclimatize mice for one week with free access to standard chow and water.

-

Randomly divide mice into two groups: a control group receiving a standard diet and an experimental group receiving an HFD.

-

House the mice under a 12-hour light/dark cycle with controlled temperature and humidity.

-

Provide the respective diets and water ad libitum for 12-16 weeks.

-

Monitor body weight and food intake weekly.

This compound Treatment Protocol

Objective: To administer this compound to HFD-fed mice to assess its therapeutic effects on NAFLD.

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes

Procedure:

-

After the initial HFD feeding period (e.g., 12 weeks), divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + this compound.

-

Prepare the this compound dosing solution by suspending the compound in the vehicle at the desired concentration (e.g., 20, 60, or 120 mg/kg body weight).[1]

-

Administer this compound or vehicle to the respective groups via oral gavage once daily for the desired treatment duration (e.g., 4-8 weeks).

-

Continue to monitor body weight and food intake throughout the treatment period.

-

At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.

Histological Analysis of Liver Tissue

3.1. Hematoxylin and Eosin (H&E) Staining for General Morphology

Objective: To assess the overall liver architecture, steatosis, inflammation, and hepatocyte ballooning.

Procedure:

-

Fix a portion of the liver tissue in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin and cut 5 µm sections.

-

Deparaffinize and rehydrate the sections.

-

Stain with hematoxylin and eosin according to standard protocols.

-

Dehydrate, clear, and mount the sections.

-

Examine under a light microscope and score for NAFLD activity score (NAS).

3.2. Oil Red O Staining for Lipid Accumulation

Objective: To visualize and quantify neutral lipid accumulation in the liver.

Procedure:

-

Embed a portion of fresh liver tissue in Optimal Cutting Temperature (OCT) compound and freeze.

-

Cut 8-10 µm cryosections.

-

Fix the sections in 10% formalin.

-

Rinse with 60% isopropanol.

-

Stain with a freshly prepared Oil Red O working solution for 15 minutes.

-

Rinse with 60% isopropanol and then with distilled water.

-

Counterstain with hematoxylin.

-

Mount with an aqueous mounting medium.

-

Quantify the red-stained lipid droplet area using image analysis software.

3.3. Sirius Red Staining for Fibrosis

Objective: To detect and quantify collagen deposition as a measure of liver fibrosis.

Procedure:

-

Use paraffin-embedded liver sections as prepared for H&E staining.

-

Deparaffinize and rehydrate the sections.

-

Stain with Picro-Sirius Red solution for 1 hour.

-

Wash with acidified water.

-

Dehydrate, clear, and mount the sections.

-

Examine under a polarized light microscope to visualize collagen fibers and quantify the fibrotic area using image analysis software.

3.4. Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

Objective: To detect activated hepatic stellate cells, a marker of fibrogenesis.

Procedure:

-

Use paraffin-embedded liver sections.

-

Perform antigen retrieval using a citrate buffer.

-

Block endogenous peroxidase activity and non-specific binding.

-

Incubate with a primary antibody against α-SMA overnight at 4°C.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal using a DAB substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount.

-

Quantify the α-SMA positive area using image analysis software.

Signaling Pathway and Workflow Diagrams

Caption: Mechanism of action of this compound in NAFLD.

Caption: Experimental workflow for this compound treatment in a NAFLD mouse model.

References

Application Notes and Protocols for E6446 Storage and Stability in Long-Term Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the storage and handling of E6446 to ensure its stability and integrity in long-term experiments. This compound is an antagonist of Toll-like receptor 7 (TLR7) and TLR9, playing a crucial role in immunology and drug development research.[1][2][3] Proper management of this compound is critical for reproducible and reliable experimental outcomes.

Chemical Properties and Mechanism of Action

This compound is a potent inhibitor of TLR7 and TLR9 signaling.[1][2][3] These receptors are key components of the innate immune system, recognizing nucleic acids from pathogens. Upon activation, they trigger downstream signaling cascades, primarily through the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and type I interferons. This compound exerts its inhibitory effect by interfering with the signaling of these endosomal TLRs.

Signaling Pathway Inhibited by this compound

The following diagram illustrates the Toll-like receptor 7 and 9 signaling pathway, which is inhibited by this compound.

Caption: TLR7 and TLR9 signaling pathway inhibited by this compound.

Storage and Stability of this compound

Proper storage of this compound is essential to maintain its chemical integrity and biological activity over time. The following tables summarize the recommended storage conditions and stability information based on supplier data sheets.

Storage Conditions

| Form | Storage Temperature | Duration | Supplier Recommendations |

| Powder | -20°C | ≥ 4 years[3] | Store in a dry, dark place. |

| In Solvent (Stock Solution) | -80°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month[1][2] | For shorter-term storage. |

Stability in Solvents

| Solvent | Concentration | Stability Notes |

| DMSO | Up to 20 mM | DMSO is hygroscopic; use fresh, anhydrous DMSO for preparing stock solutions.[2] The stability of compounds in DMSO at room temperature can decrease over time, with a study showing 92% of compounds remaining after 3 months and 52% after one year.[4] |

| Water | Insoluble | This compound is not soluble in water. |

| PBS (pH 7.2) | Slightly soluble |

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes

-

-

Procedure:

-

Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of desired concentration (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO.

-

If the compound does not dissolve readily, sonication is recommended to aid dissolution.

-

Once fully dissolved, aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

-

Protocol for Long-Term Cell Culture Experiments with this compound

This protocol provides a general framework for maintaining cell cultures with this compound over an extended period. Specific parameters should be optimized for your cell line and experimental design.

-

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (prepared as in Protocol 3.1)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Sterile cell culture plates or flasks

-

-

Procedure:

-

Cell Seeding: Seed cells at a density that allows for logarithmic growth throughout the experiment without reaching over-confluence.

-

Compound Dilution: On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

-

Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Medium Changes: For long-term experiments, it is crucial to maintain a consistent concentration of this compound and provide fresh nutrients. Change the medium every 2-3 days. Each time, prepare a fresh dilution of this compound in the culture medium.

-

Cell Passaging (for adherent cells): If cells approach confluency during the experiment, they will need to be passaged.

-

Wash the cells with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh this compound-containing medium and re-seed into new culture vessels at a lower density.

-

-

Monitoring: Regularly monitor cell morphology and viability throughout the experiment.

-

Protocol for Assessing Long-Term Stability of this compound in Experimental Conditions

Caption: Workflow for assessing this compound stability.

-

Objective: To determine the stability of this compound in the specific solvent and temperature conditions of your long-term experiment.

-

Procedure:

-

Prepare a solution of this compound at the final working concentration in the relevant experimental medium (e.g., cell culture medium with serum).

-

Divide the solution into several aliquots in sterile tubes.

-

Store these aliquots under the exact conditions of your experiment (e.g., in a 37°C, 5% CO2 incubator).

-

At designated time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove one aliquot.

-

Immediately analyze the concentration and integrity of this compound in the aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the results to the time zero (T=0) sample to determine the percentage of degradation over time. This information will help in designing the frequency of media changes and interpreting experimental results.

-

Conclusion and Recommendations

To ensure the reliability and reproducibility of long-term experiments using this compound, it is imperative to adhere to the recommended storage and handling protocols. While this compound is stable for extended periods when stored correctly in its powdered form, its stability in solution, particularly at physiological temperatures, should be considered. Researchers should minimize freeze-thaw cycles of stock solutions by preparing single-use aliquots. For critical long-term studies, performing a preliminary stability assessment of this compound under the specific experimental conditions is highly recommended.

References

Troubleshooting & Optimization

Troubleshooting E6446 solubility issues for in vivo studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with E6446 in preparation for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO. What could be the issue?

A1: While some sources state this compound is insoluble in DMSO, others report successful dissolution at concentrations ranging from 3 mg/mL to 9 mg/mL.[1][2] The discrepancy can often be attributed to the quality of the DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.

Troubleshooting Steps:

-

Use fresh, anhydrous DMSO: Always use a new, sealed bottle of anhydrous or molecular biology grade DMSO.

-

Proper Storage: Once opened, store DMSO under an inert gas (like argon or nitrogen) and tightly sealed to prevent moisture absorption.

-

Sonication: Gentle sonication can aid in the dissolution of this compound in DMSO.[3]

Q2: What is the recommended solvent for preparing this compound for in vivo studies?

A2: Due to its low aqueous solubility, this compound requires a co-solvent system for in vivo administration. A commonly used vehicle is a mixture of DMSO, PEG300, Tween 80, and a buffered saline solution or sterile water.[1] Another option that has been utilized is a formulation of DMSO and corn oil.[1]

Q3: Is there a difference in solubility between this compound and its hydrochloride salt?

A3: Yes, the salt form can influence solubility. This compound hydrochloride is reported to be slightly soluble in PBS (pH 7.2), which may offer an alternative starting point for formulation development.[4]

This compound Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. Note the variability in reported DMSO solubility, which highlights the importance of using high-quality, anhydrous solvent.

| Solvent | Reported Solubility | Source(s) |

| Ethanol | 90 mg/mL | [1] |

| DMSO | Insoluble | [1] |

| DMSO | 3 mg/mL (for dihydrochloride) | [2] |

| DMSO | 5 mg/mL (for dihydrochloride) | [2] |

| DMSO | 9 mg/mL (sonication recommended) | [3] |

| Water | Insoluble | [1] |

| PBS (pH 7.2) | Slightly soluble (for hydrochloride) | [4] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) or Oral (p.o.) Administration

This protocol is adapted from a standard vehicle formulation for poorly soluble compounds.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

PEG300

-

Tween 80

-

Sterile ddH₂O or saline

Procedure:

-

Prepare the this compound stock solution:

-

Weigh the desired amount of this compound.

-

Add anhydrous DMSO to achieve a concentration of, for example, 10 mg/mL.

-

Vortex and sonicate briefly until the this compound is fully dissolved, resulting in a clear solution.

-

-

Prepare the final formulation (Example for a 1 mg/mL final concentration):

-

This formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[1]

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the 10 mg/mL this compound stock solution in DMSO. Mix thoroughly.

-

Add 50 µL of Tween 80. Mix until the solution is clear.

-

Add 450 µL of sterile ddH₂O or saline to reach a final volume of 1 mL.

-

Vortex gently to ensure a homogenous suspension.

-

The final solution should be clear.[1] Use immediately for optimal results.[1]

-

Protocol 2: Preparation of this compound Formulation in Corn Oil

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Corn oil

Procedure:

-

Prepare the this compound stock solution:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., at 45 mg/mL).

-

-

Prepare the final formulation:

Visualizing Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Formulation

A diagram illustrating the workflow for preparing an this compound formulation for in vivo studies.

This compound Mechanism of Action: TLR7/9 Signaling Inhibition

This compound is an antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[4][5] These receptors are typically located in endosomes and recognize pathogen-associated molecular patterns, such as single-stranded RNA (for TLR7) and unmethylated CpG DNA (for TLR9).[6] Activation of these TLRs triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines. This compound inhibits this signaling pathway.[5][7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | TLR | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What are TLR9 gene stimulators and how do they work? [synapse.patsnap.com]

- 7. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Addressing potential off-target effects of E6446

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of E6446, a potent antagonist of Toll-like receptor 7 (TLR7) and TLR9, and an inhibitor of Stearoyl-CoA desaturase 1 (SCD1).

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets of this compound?

This compound is a dual antagonist of TLR7 and TLR9. It also exhibits inhibitory activity against SCD1.[1] The inhibitory concentrations for these targets are summarized in the table below.